molecular formula C25H20FN3O B4577934 (Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B4577934
M. Wt: 397.4 g/mol
InChI Key: YCHQEGJNDQAUEZ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a phenylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and benzyl groups. The final step involves the formation of the prop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. These studies can lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological effects. It may serve as a lead compound for developing new medications targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide include other pyrazole derivatives and fluorophenyl-containing compounds. Examples include:

  • 3-(4-fluorophenyl)-1-phenylpyrazole
  • N-benzyl-3-phenylprop-2-enamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c26-22-14-11-20(12-15-22)25-21(18-29(28-25)23-9-5-2-6-10-23)13-16-24(30)27-17-19-7-3-1-4-8-19/h1-16,18H,17H2,(H,27,30)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHQEGJNDQAUEZ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(Z)-N-benzyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.